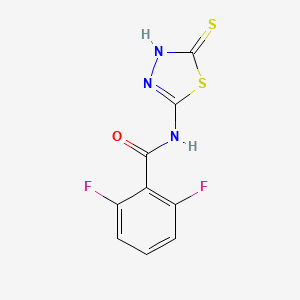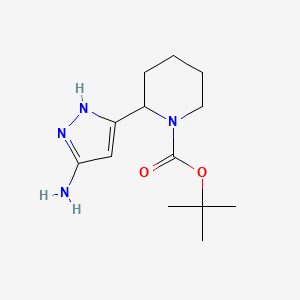
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide, commonly known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB is a thiazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Several thiazole derivatives have been synthesized and evaluated for their anticancer properties. For example, a series of substituted benzamides, including N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, were designed and exhibited moderate to excellent anticancer activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik et al., 2021). Similarly, Schiff’s bases containing a thiadiazole scaffold demonstrated promising anticancer activity against SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines (Tiwari et al., 2017).
Supramolecular Gelators
N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. Certain derivatives displayed gelation behavior towards ethanol/water and methanol/water mixtures with good stability and low minimum gelator concentration. The gelation properties were attributed to the role of methyl functionality and multiple non-covalent interactions, including π-π interaction and S⋯O interaction (Yadav & Ballabh, 2020).
Antipathogenic Activity
Acylthioureas, including those with a benzamide group, have shown significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These derivatives demonstrate the potential for further development as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Corrosion Inhibition
Thiazole derivatives have also been studied for their application as corrosion inhibitors. For instance, derivatives were found to effectively inhibit the corrosion of oil well tubular steel in hydrochloric acid solution, highlighting their potential use in industrial applications to protect metal surfaces (Yadav et al., 2015).
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively researched. Various synthesized thiazole and benzothiazole derivatives have shown significant inhibition against both gram-positive and gram-negative bacterial strains, as well as antifungal activity against species like Candida albicans and Aspergillus niger (Chawla, 2016).
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS2/c1-22-14-8-4-12(5-9-14)16(21)20-17-19-15(10-23-17)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSNVQZVXCACNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(methylthio)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

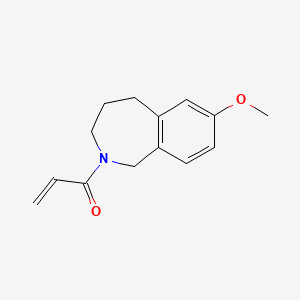
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2746720.png)
![N-cyclopentyl-2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2746721.png)

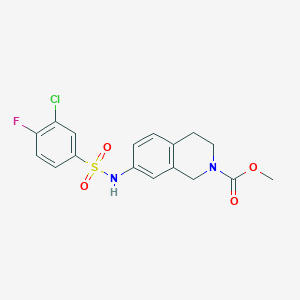
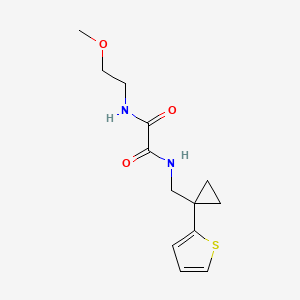
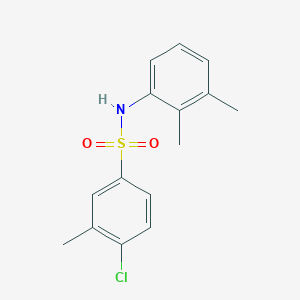
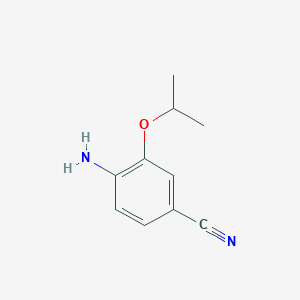
![2-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2746730.png)
![1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2746735.png)
